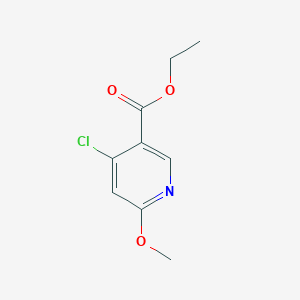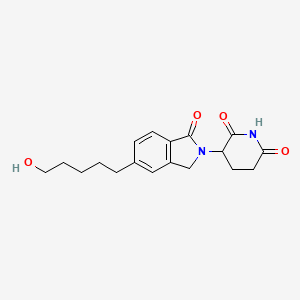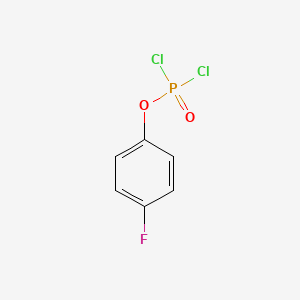
4-Fluorophenyl phosphorodichloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluorophenyl phosphorodichloridate: is an organophosphorus compound with the molecular formula C6H4Cl2FO2P It is a derivative of phosphorodichloridate, where one of the phenyl groups is substituted with a fluorine atom at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorophenyl phosphorodichloridate typically involves the reaction of 4-fluorophenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
4-Fluorophenol+Phosphorus oxychloride→4-Fluorophenyl phosphorodichloridate+Hydrogen chloride
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction and minimize the risk of hydrolysis.
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluorophenyl phosphorodichloridate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding phosphoramidates, phosphorates, and phosphorothioates.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-fluorophenol and phosphoric acid derivatives.
Condensation Reactions: It can participate in condensation reactions with other organic compounds to form more complex molecules.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran
Catalysts: Bases such as pyridine or triethylamine
Major Products:
Phosphoramidates: Formed by reaction with amines
Phosphorates: Formed by reaction with alcohols
Phosphorothioates: Formed by reaction with thiols
Aplicaciones Científicas De Investigación
4-Fluorophenyl phosphorodichloridate has several applications in scientific research:
Organic Synthesis:
Medicinal Chemistry: Employed in the synthesis of potential pharmaceutical compounds, particularly those involving phosphorus-based drug candidates.
Biochemistry: Utilized in the modification of biomolecules, such as nucleotides and peptides, to study their biochemical properties and interactions.
Material Science: Applied in the development of advanced materials with specific properties, such as flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of 4-Fluorophenyl phosphorodichloridate involves its reactivity with nucleophiles. The phosphorus atom in the compound is electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a new phosphorus-nucleophile bond and the release of a leaving group, typically chloride. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparación Con Compuestos Similares
- 4-Chlorophenyl phosphorodichloridate
- 4-Bromophenyl phosphorodichloridate
- 4-Methylphenyl phosphorodichloridate
Comparison: 4-Fluorophenyl phosphorodichloridate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its analogs. The fluorine atom can influence the reactivity and stability of the compound, as well as its interactions with other molecules. For example, the electron-withdrawing nature of fluorine can enhance the electrophilicity of the phosphorus atom, making it more reactive towards nucleophiles.
Propiedades
Número CAS |
1479-10-3 |
|---|---|
Fórmula molecular |
C6H4Cl2FO2P |
Peso molecular |
228.97 g/mol |
Nombre IUPAC |
1-dichlorophosphoryloxy-4-fluorobenzene |
InChI |
InChI=1S/C6H4Cl2FO2P/c7-12(8,10)11-6-3-1-5(9)2-4-6/h1-4H |
Clave InChI |
DRKYVZZJAKOILZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OP(=O)(Cl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B14761415.png)
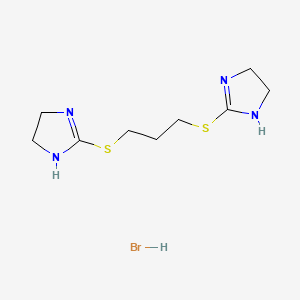

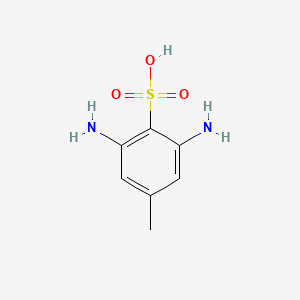
![[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl](2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14761424.png)
![2-[(4R,5S,6S,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B14761431.png)
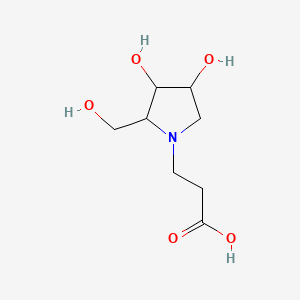
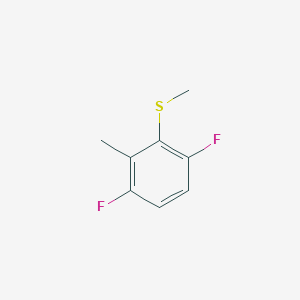
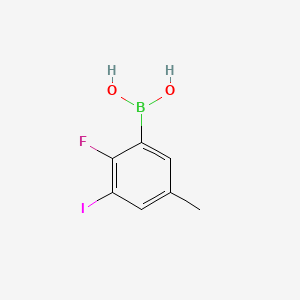
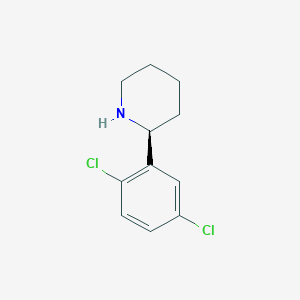

![N-{5-[(1,1-Dimethyl-2-phenyl-ethylamino)-hydroxy-methyl]-2-hydroxy-phenyl}-methanesulfonamide](/img/structure/B14761449.png)
